

Evaluating TBAJ-876 for Reduced Cardiotoxicity: A Comparative Guide

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Compound of Interest

Compound Name: (Rac)-TBAJ-876

Cat. No.: B15567515

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TBAJ-876, a second-generation diarylquinoline, has emerged as a promising anti-tuberculosis candidate with the potential for a significantly improved safety profile over its predecessor, bedaquiline. This guide provides a comprehensive comparison of the cardiotoxicity profiles of TBAJ-876 and bedaquiline, supported by available preclinical and clinical data.

Executive Summary

Bedaquiline, a cornerstone in the treatment of multidrug-resistant tuberculosis, is associated with a risk of cardiotoxicity, primarily manifested as QT interval prolongation, which can lead to life-threatening arrhythmias. This adverse effect is attributed to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.^{[1][2]} TBAJ-876 was specifically designed to mitigate this risk. Preclinical data demonstrates that TBAJ-876 has a greatly attenuated inhibitory effect on the hERG channel compared to bedaquiline.^{[3][4]} Furthermore, a Phase 1 clinical trial of TBAJ-876 in healthy adults revealed no clinically significant prolongation of the QTc interval. In contrast, clinical studies with bedaquiline have consistently reported mean increases in QTc interval.

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing the cardiotoxicity and related pharmacological properties of TBAJ-876 and bedaquiline.

Table 1: In Vitro hERG Channel Inhibition

Compound	hERG IC50 (μM)	Fold Difference
Bedaquiline	~1.2	-
TBAJ-876	>30	>25x

Data compiled from preclinical studies. A higher IC50 value indicates lower inhibitory potency.

Table 2: Clinical QT Interval Prolongation

Compound	Study Population	Mean ΔQTcF (ms)	Clinically Significant Prolongation
Bedaquiline	Patients with DR-TB	12.3 - 34.06	Observed in up to 37.1% of patients
TBAJ-876	Healthy Adults (Phase 1)	Not clinically significant	None observed

ΔQTcF represents the change from baseline in the Fridericia-corrected QT interval. "Clinically significant" is often defined as a QTcF > 500 ms or an increase of >60 ms from baseline.

Table 3: Physicochemical and Pharmacokinetic Properties

Property	Bedaquiline	TBAJ-876	Implication for Cardiotoxicity
Lipophilicity (clogP)	High	Lower	Lower lipophilicity may reduce tissue accumulation, including in cardiac tissue. [1]
Clearance	Low	Higher	Higher clearance can lead to a shorter half-life and reduced drug exposure over time. [1]

Experimental Protocols

In Vitro hERG Inhibition Assay (Automated Patch Clamp)

The assessment of hERG potassium channel inhibition is a critical step in evaluating the proarrhythmic potential of a compound. Automated patch-clamp systems are commonly used for this purpose.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound on the hERG potassium current.

Methodology:

- **Cell Line:** Human embryonic kidney (HEK293) cells stably expressing the hERG channel are typically used.
- **Cell Preparation:** Cells are cultured and harvested at optimal confluency. A single-cell suspension is prepared in an extracellular solution.
- **Electrophysiology:**
 - The automated patch-clamp system captures individual cells and forms a high-resistance seal (gigaseal) between the cell membrane and the recording electrode.

- The whole-cell configuration is established, allowing for control of the intracellular environment and measurement of ion channel currents.
- **Voltage Protocol:** A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the characteristic "tail current," which is used to quantify hERG activity.
- **Compound Application:** The test compound is applied at multiple concentrations to determine a concentration-response relationship. A vehicle control and a known hERG inhibitor (e.g., E-4031) are included in each experiment.
- **Data Analysis:** The peak tail current amplitude is measured at each concentration. The percentage of current inhibition is calculated relative to the control. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo QT Interval Measurement (Preclinical Models)

Animal models are used to assess the effects of a drug on the QT interval in a whole-organism system.

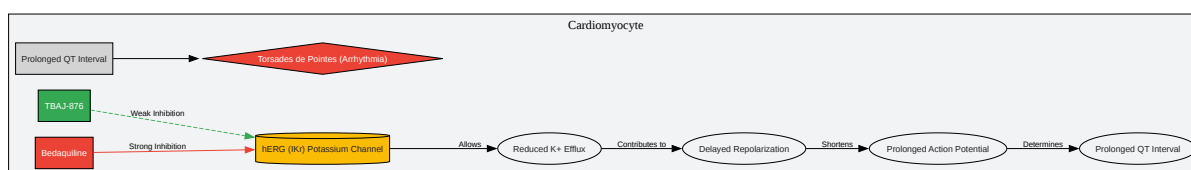
Objective: To measure the change in the corrected QT (QT_c) interval following administration of a test compound.

Methodology:

- **Animal Model:** Conscious, telemetry-instrumented animals (e.g., dogs, non-human primates) are often used to allow for continuous electrocardiogram (ECG) monitoring without the confounding effects of anesthesia.
- **Instrumentation:** A telemetry transmitter is surgically implanted to record and transmit ECG data.
- **Acclimatization:** Animals are allowed to recover from surgery and are acclimated to the study environment to minimize stress-related ECG variations.
- **Dosing:** The test compound is administered at various dose levels, typically including a vehicle control and a positive control known to prolong the QT interval (e.g., moxifloxacin).

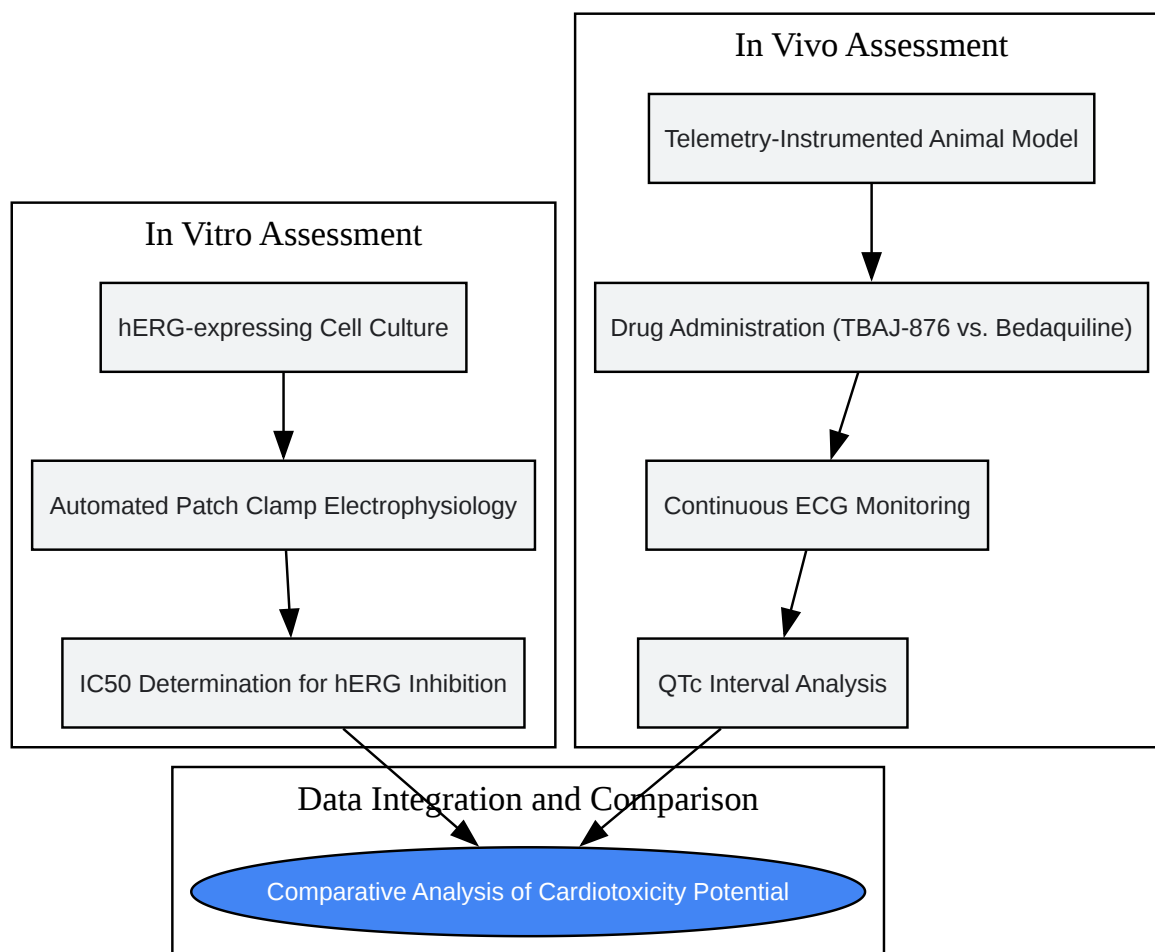
- ECG Recording: Continuous ECG recordings are collected at baseline (pre-dose) and at multiple time points after drug administration.
- Data Analysis:
 - The QT interval is measured from the ECG recordings.
 - The QT interval is corrected for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's correction) to obtain the QTc interval.
 - The change in QTc from baseline (Δ QTc) is calculated for each dose group and compared to the vehicle control.
 - The relationship between drug concentration in the plasma and the change in QTc is also analyzed.

Visualizations



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Caption: Mechanism of drug-induced QT prolongation.



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Caption: Experimental workflow for cardiotoxicity evaluation.

Conclusion

The available data strongly suggests that TBAJ-876 has a significantly reduced potential for cardiotoxicity compared to bedaquiline. The markedly lower in vitro inhibition of the hERG channel by TBAJ-876, coupled with the absence of clinically significant QT prolongation in early clinical trials, supports its continued development as a safer alternative for the treatment of tuberculosis. Further clinical studies in patient populations will be crucial to confirm these promising preclinical and Phase 1 findings. This improved safety profile, along with its potent antimycobacterial activity, positions TBAJ-876 as a valuable next-generation diarylquinoline.

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